6-chloropyridine-3-sulfonic Acid

Vue d'ensemble

Description

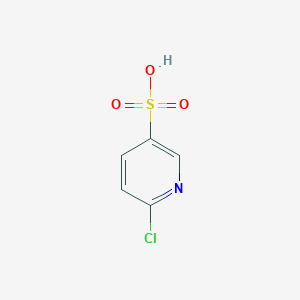

6-Chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 6th position and a sulfonic acid group at the 3rd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 6-chloropyridine-3-sulfonic acid can be achieved through several methods:

Diazotation and Substitution: This method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group.

Direct Sulfonation: This method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts.

Chlorination of Hydroxypyridine-sulphonic Acids: This process involves passing chlorine gas into a mixture of hydroxypyridine-sulphonic acid and phosphorus trichloride, followed by heating and distillation to obtain the chlorinated pyridine-sulphonic acid chloride.

Analyse Des Réactions Chimiques

6-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Formation of Sulfonyl Derivatives: The compound can be converted into sulfonyl chlorides and sulfonyl amides through reactions with appropriate reagents.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial and Anti-inflammatory Agents

Research indicates that derivatives of 6-chloropyridine-3-sulfonic acid exhibit notable biological activities, including antimicrobial and anti-inflammatory properties. For instance, compounds derived from this sulfonic acid are being explored for their potential use in treating infections caused by protozoan parasites such as Trypanosoma brucei, which causes human African trypanosomiasis (HAT). A study demonstrated that 6-chloropyridine-3-sulfonyl chloride was utilized to develop a novel class of orally active trypanocidal agents, highlighting its therapeutic potential .

2. Production of Sulfonamides

The compound serves as an intermediate in the synthesis of sulfonamides, which are widely used as antibiotics. For example, the production of 4-chloropyridine-3-sulfonamide from this compound has been documented, showcasing its importance in pharmaceutical chemistry .

3. Gastrointestinal Disorders Treatment

In the context of gastrointestinal health, derivatives of this compound have been investigated for their efficacy in treating peptic ulcers and related conditions. These compounds exhibit low toxicity while effectively regulating gastric acid production .

Organic Synthesis Applications

1. Catalysis

This compound is employed as a catalyst in various organic reactions, including the protodeboronation of pinacol boronic esters. This reaction facilitates the anti-Markovnikov hydromethylation of alkenes, demonstrating the compound's utility in synthetic organic chemistry.

2. Coordination Chemistry

The compound's ability to form complexes with metal ions positions it as a significant player in coordination chemistry. These complexes can be leveraged for catalytic applications and materials science research, indicating the compound's broad applicability beyond pharmaceuticals.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Chloropyridine-2-sulfonic Acid | Sulfonic group at position 2 | Different reactivity compared to position 3 |

| 5-Chloro-2-pyridinecarboxylic Acid | Carboxylic group at position 2 | Applications in agrochemicals |

| Pyridine-3-sulfonamide | Amide derivative | Enhanced solubility and bioactivity |

| 4-Chloropyridine-3-sulfonamide | Sulfonamide derivative | Used for developing anti-inflammatory drugs |

Case Studies

- Trypanocidal Activity Study : A study assessed the efficacy of a derivative based on this compound against Trypanosoma brucei. The results indicated significant inhibition of parasite growth, positioning this derivative as a promising candidate for further development in HAT treatments .

- Gastrointestinal Research : Another investigation focused on the use of sulfonamide derivatives derived from this compound for treating peptic ulcers. The study reported positive outcomes regarding symptom relief and reduced recurrence rates, emphasizing the therapeutic potential of these compounds .

Mécanisme D'action

The mechanism of action of 6-chloropyridine-3-sulfonic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparaison Avec Des Composés Similaires

6-Chloropyridine-3-sulfonic acid can be compared with other pyridine sulfonic acids and their derivatives:

Pyridine-3-sulfonic Acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.

6-Bromopyridine-3-sulfonic Acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

3-Aminopyridine-6-sulfonic Acid: Contains an amino group instead of chlorine, leading to different chemical properties and applications.

Activité Biologique

6-Chloropyridine-3-sulfonic acid is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of pyridine with a sulfonic acid functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C5H5ClN2O2S

- Molecular Weight : 192.62 g/mol

This compound is characterized by the presence of both a chlorine atom and a sulfonic acid group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. The sulfonic acid group enhances solubility and facilitates binding to proteins, while the chlorine atom influences the compound's reactivity:

- Enzyme Inhibition : This compound has been studied for its potential role as an inhibitor of certain enzymes, particularly in the context of infectious diseases. For example, it has shown promise in inhibiting N-myristoyltransferase (NMT), an enzyme crucial for the viability of Trypanosoma brucei, the causative agent of African sleeping sickness .

- Neuroprotective Effects : Research indicates that compounds related to this compound may have neuroprotective properties by inhibiting glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Trypanocidal Activity : In a study assessing the efficacy of this compound against T. brucei, it was found that the compound significantly reduced parasitemia in infected mice when administered orally at doses of 12.5 mg/kg twice daily . The Kaplan-Meier survival analysis demonstrated improved survival rates in treated groups compared to controls.

- Neurodegeneration Models : Another study investigated the effects of GSK3 inhibition in cellular models of neurodegeneration. Compounds similar to this compound were shown to reduce apoptosis in neurons exposed to neurotoxic conditions, suggesting potential therapeutic applications for cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Amino-5-chloropyridine-3-sulfonic acid | Contains amino group; lacks chlorine | Enzyme inhibitor; anti-inflammatory |

| 5-Chloro-3-pyridinesulfonic acid | Lacks amino group | Limited biological activity |

| 6-Amino-5-bromopyridine-3-sulfonic acid | Contains bromine instead of chlorine | Altered reactivity; potential antibacterial properties |

Applications in Research and Industry

The unique properties of this compound make it valuable in various applications:

- Medicinal Chemistry : It serves as a building block for synthesizing bioactive molecules aimed at treating infectious diseases and neurodegenerative disorders.

- Chemical Synthesis : Used as an intermediate in producing heterocyclic compounds and dyes, demonstrating versatility beyond biological applications.

Propriétés

IUPAC Name |

6-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKWBQDPHGDVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376519 | |

| Record name | 6-chloropyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-08-7 | |

| Record name | 6-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloropyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.